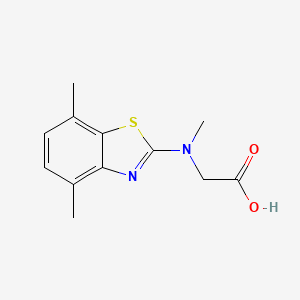

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Vue d'ensemble

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material sciences .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzothiazoles are known to undergo a variety of chemical reactions.Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and refractive index can be determined through various experimental techniques .Applications De Recherche Scientifique

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their diverse pharmacological activities, making them significant in medicinal chemistry. The unique methine center in the thiazole ring contributes to benzothiazole being an essential heterocyclic compound. These derivatives exhibit anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer activities among others, underscoring their potential in drug development. Their less toxic effects and enhanced activities with various substitutions have established the benzothiazole scaffold as a critical moiety in medicinal research (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Trends

Benzothiazole's therapeutic potential spans multiple areas, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Its structural simplicity and potential as antitumor agents, particularly the 2-arylbenzothiazoles, have been explored in drug development. The scaffold's versatility in binding to biomolecules has attracted medicinal chemists towards developing therapies for various ailments, particularly cancer (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Amyloid Imaging in Alzheimer's Disease

In the context of Alzheimer's disease, benzothiazole derivatives have been studied as amyloid imaging ligands, contributing to understanding the pathophysiological mechanisms and enabling early detection of the disease. Specifically, radioligands containing the benzothiazole moiety have demonstrated significant differences in retention between patients and controls, providing valuable insights into amyloid deposits in the brain (Nordberg, 2007).

Environmental and Health Effects

Beyond medicinal applications, benzothiazole and its derivatives have been explored for their environmental and health effects. For instance, the herbicide glyphosate's breakdown product, aminomethylphosphonic acid (AMPA), shares structural similarities with benzothiazole derivatives, highlighting the need for interdisciplinary research on the health impacts of such compounds in the environment (Van Bruggen et al., 2018).

Safety And Hazards

Propriétés

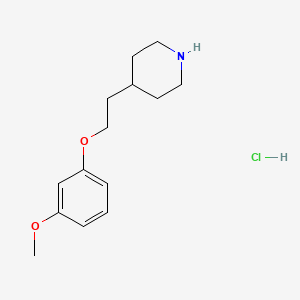

IUPAC Name |

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-7-4-5-8(2)11-10(7)13-12(17-11)14(3)6-9(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLSHCMEBHNWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)

![2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426514.png)

![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)

![N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426519.png)

![4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426520.png)

![3-[(4-Chloro-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426527.png)

![3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426528.png)

![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)

![3-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426530.png)

![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)